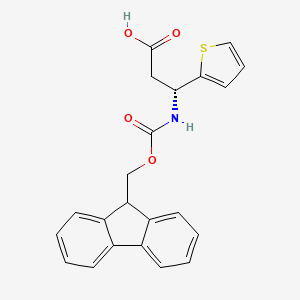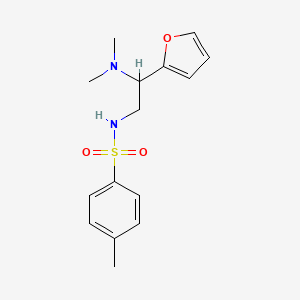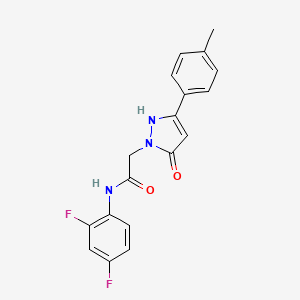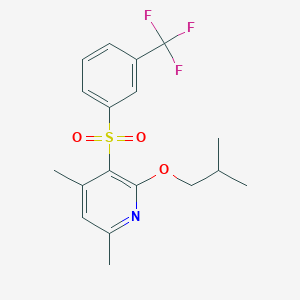
5,5-Difluoropentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5-Difluoropentan-1-ol is a fluorinated alcohol compound. It has a molecular formula of C5H10F2O and an average mass of 124.129 Da . This compound has gained attention in the scientific community due to its potential applications in research and industry.
Molecular Structure Analysis
The molecular structure of 5,5-Difluoropentan-1-ol consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 120.6±25.0 °C at 760 mmHg, and a vapour pressure of 7.3±0.5 mmHg at 25°C .
Physical And Chemical Properties Analysis
5,5-Difluoropentan-1-ol has several notable physical and chemical properties. It has a molar refractivity of 27.0±0.3 cm³, a polar surface area of 20 Ų, and a polarizability of 10.7±0.5 10^-24 cm³ . The compound also has a surface tension of 23.6±3.0 dyne/cm and a molar volume of 119.8±3.0 cm³ .
Scientific Research Applications
Fluorescent Probes in Biomedical Research
5,5-Difluoropentan-1-ol: is utilized in the design and synthesis of fluorescent probes, which are crucial in biomedical research for detecting biomolecules or molecular activities within cells . These probes are designed to be sensitive, selective, and non-toxic, providing new solutions in biomedical imaging, environmental monitoring, and food safety.
Fluorescence Microscopy
In fluorescence microscopy, 5,5-Difluoropentan-1-ol can be part of the compounds that enhance the imaging capabilities. This technique is vital in biological research, allowing scientists to visualize and resolve samples at different scales, contributing significantly to advancements in various biological fields .
Antiviral Research
The compound has been used in the synthesis of carbaacyclonucleosides for antiviral research. Although found inactive in a variety of antiviral assays, its role in the synthesis process is noteworthy for the development of potential antiviral agents .
Environmental Monitoring
5,5-Difluoropentan-1-ol: may find applications in environmental monitoring, where it could be part of the chemical substances monitored or used as a standard for calibration purposes in the detection of environmental pollutants .
Food Safety
In the context of food safety, 5,5-Difluoropentan-1-ol could be involved in the development of new testing methods for harmful substances in food, ensuring compliance with safety regulations and protecting public health .
Biomedical Applications
The compound’s derivatives are explored in biomedical applications, particularly in the synthesis of biomedical polymers used for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
Industrial Applications
5,5-Difluoropentan-1-ol: is relevant in industrial applications, particularly in green chemistry, where it may be used as a solvent or a reagent in organic synthesis processes that aim to reduce environmental impact .
Chemical Synthesis
In chemical synthesis, 5,5-Difluoropentan-1-ol is a valuable intermediate. Its synthesis from ethyl difluoroacetate and subsequent reactions demonstrate its utility in creating complex molecules with potential pharmaceutical applications .
properties
IUPAC Name |
5,5-difluoropentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCDWSYXWIJMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2871504.png)

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)
![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)